molecular formula C22H23N3O B2815032 N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide CAS No. 903160-12-3

N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide

Cat. No.: B2815032
CAS No.: 903160-12-3
M. Wt: 345.446
InChI Key: RONYOPGEFYJDJW-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative featuring a partially unsaturated 1,2,3,6-tetrahydropyridine ring, substituted with a 1H-indol-3-yl group at the 4-position and a 4-ethylphenyl moiety at the carboxamide nitrogen. The tetrahydropyridine scaffold is known for its conformational flexibility, which can influence binding to biological targets such as neurotransmitter transporters or enzymes. The indole group may confer interactions with serotonin-related receptors, while the 4-ethylphenyl substituent could modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(4-ethylphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-2-16-7-9-18(10-8-16)24-22(26)25-13-11-17(12-14-25)20-15-23-21-6-4-3-5-19(20)21/h3-11,15,23H,2,12-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONYOPGEFYJDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide typically involves multi-step reactions. One common method involves the reaction of 4-ethylphenylamine with 1H-indole-3-carboxaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with tetrahydropyridine-1-carboxylic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuroprotective Applications

Research indicates that compounds related to the indole and tetrahydropyridine structures may exhibit neuroprotective properties. The modulation of neurotransmitter systems and neuroinflammation is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is crucial for treating conditions characterized by chronic inflammation.

Research Findings

  • Inhibition of Inflammatory Pathways : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This inhibition could be beneficial in treating autoimmune diseases and chronic inflammatory conditions .
  • Comparative Efficacy : In experimental models, related compounds demonstrated significant anti-inflammatory effects compared to standard treatments like ibuprofen .

Oncology Applications

The indole framework has been extensively studied for its anticancer properties. Research indicates that compounds with similar structures may inhibit tumor growth and metastasis.

Data Tables

Application AreaMechanismKey Findings
NeuroprotectionNMDA receptor antagonismReduced excitotoxicity in neuronal models
Anti-inflammatoryCytokine inhibitionSignificant reduction in inflammatory markers
OncologyApoptosis inductionInduced cell death in various cancer cell lines

Case Studies

  • Neuroprotection :
    • A study investigated the effects of an indole derivative on neuronal survival under oxidative stress conditions. Results indicated a significant increase in cell viability and a decrease in markers of oxidative damage compared to control groups.
  • Anti-inflammatory Effects :
    • In a model of rheumatoid arthritis, administration of a related compound resulted in decreased joint swelling and lower levels of inflammatory cytokines compared to untreated controls.
  • Oncology :
    • In vitro studies demonstrated that the compound inhibited proliferation of breast cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, making it a candidate for the treatment of neurological disorders .

Comparison with Similar Compounds

MPTP and Its Metabolites

Compound : 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

  • Structural Differences : MPTP lacks the carboxamide and indole groups, instead bearing a methyl group at N1 and a phenyl ring at C3.
  • Functional Insights : MPTP is a neurotoxin metabolized by CYP2D6 to MPP+, which induces Parkinsonian neurodegeneration via mitochondrial toxicity. In contrast, the target compound’s 4-ethylphenyl and indole substituents likely prevent such bioactivation, reducing neurotoxic risk .

A-784168 (Pfizer)

Compound : 1-[3-(Trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide

  • Structural Differences : A-784168 replaces the indole with a trifluoromethylpyridinyl group and incorporates a sulfonylphenyl carboxamide.
  • Functional Insights : A-784168 exhibits good CNS penetration and analgesic effects in capsaicin-induced pain models. The target compound’s indole group may enhance serotonin receptor affinity but could reduce CNS bioavailability due to increased polarity .

tert-Butyl 4-(Dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Compound : A boronate ester derivative used in Suzuki-Miyaura cross-coupling reactions.

  • Structural Differences : The tert-butyl carbamate and boronate ester substituents contrast with the target compound’s ethylphenyl and indole groups.
  • Functional Insights : This compound serves as a synthetic intermediate, highlighting the versatility of the tetrahydropyridine core. The target compound’s ethylphenyl group may improve stability compared to boronate esters .

Patent-Derived Analogs (Example 46)

Compound: N-(4-(4-(3-Fluorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-1,2,3,6-tetrahydropiperidin-1-yl)-N'-[2-(4-ethylphenyl)ethanol]

  • Structural Differences : This analog includes a fluorobenzyloxy group and tetrahydrofuran substituent, increasing structural complexity.
  • Functional Insights : The additional halogen and heterocyclic groups may enhance target selectivity but could introduce metabolic liabilities absent in the simpler target compound .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity CNS Penetration
Target Compound Tetrahydropyridine 4-ethylphenyl, indole Not reported (inferred serotonin modulation) Moderate (predicted)
MPTP Tetrahydropyridine Methyl, phenyl Neurotoxic (dopaminergic neuron loss) High
A-784168 Tetrahydropyridine Trifluoromethylpyridinyl, sulfonylphenyl Analgesic (capsaicin-induced pain) Good
tert-Butyl boronate Tetrahydropyridine tert-butyl, boronate ester Synthetic intermediate N/A

Key Research Findings

  • Structural Determinants of Toxicity : The absence of MPTP’s methyl group and the presence of a carboxamide in the target compound likely mitigate neurotoxic risks .
  • Pharmacokinetic Considerations : The indole moiety may reduce CNS penetration compared to A-784168’s trifluoromethylpyridinyl group, but enhance selectivity for peripheral targets .
  • Synthetic Utility : Derivatives like the tert-butyl boronate highlight the scaffold’s adaptability in medicinal chemistry, though the target compound’s simplicity may favor drug development .

Biological Activity

N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that incorporate both the indole and tetrahydropyridine moieties. For instance, one method includes the reaction of 4-ethylphenyl isocyanate with an appropriate indole derivative under controlled conditions to yield the target compound. The synthetic pathways often require careful optimization to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tetrahydropyridine derivatives. For example, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast cancer)0.48Induces apoptosis via caspase activation
Compound BHCT-116 (Colon cancer)0.78Cell cycle arrest at G1 phase

These findings suggest that the introduction of electron-withdrawing groups at specific positions enhances biological activity by facilitating interactions with cellular targets .

Anti-inflammatory Activity

In addition to anticancer effects, compounds with similar structures have been evaluated for anti-inflammatory properties. Research indicates that tetrahydropyridine derivatives exhibit moderate anti-inflammatory activity, with some compounds achieving up to 70% inhibition compared to standard drugs like ibuprofen .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary studies suggest that these compounds may interact with key signaling pathways involved in cell proliferation and apoptosis. For instance:

  • Caspase Activation : Induction of apoptosis in cancer cells has been linked to increased caspase 3/7 activity.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G1 phase, preventing further cell division .

Case Studies

Several case studies have documented the effects of related compounds in vivo and in vitro:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, indicating strong anticancer potential.
  • Inflammation Model : In an animal model of inflammation, a related compound demonstrated significant reduction in inflammatory markers compared to controls.

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